![molecular formula C19H14BrN3OS B2455305 N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 879918-43-1](/img/structure/B2455305.png)
N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that have been investigated for their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of thiazole derivatives involves the creation of compounds containing the thiazole ring with variable substituents . The specific synthesis process for “N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” are not explicitly mentioned in the available resources.
Scientific Research Applications
- Researchers have investigated the cytotoxic effects of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides on human tumor cell lines. Notably, this compound demonstrated potent effects against prostate cancer cells . Thiazoles, including this derivative, hold promise as potential antitumor agents.
- Derivatives of imidazo[2,1-b]thiazole carboxamides have been explored for their antimycobacterial activity. These compounds were evaluated against Mycobacterium tuberculosis H37Rv. The study revealed promising results, suggesting their potential as antimycobacterial agents .
- Compound 3b, a member of the imidazo[2,1-b]thiazole family, exhibited inhibitory activity against various cancer cell lines. Notably, it showed remarkable effects against leukemia cell lines (SR and HL-60) and prostate cancer cell line DU-145 . Such findings highlight its potential in cancer therapy.
- Thiazoles, including the mentioned compound, are found in biologically active molecules such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycin, and Tiazofurin (an antineoplastic drug) . Their diverse biological activities make them intriguing targets for further research.
- Thiazoles serve as parent materials for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Their versatile nature makes them valuable in drug discovery and other applications .
- Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine). Thiamine plays a crucial role in energy release from carbohydrates during metabolism and supports normal nervous system function by aiding neurotransmitter synthesis, such as acetylcholine .
Antitumor and Cytotoxic Activity
Antimycobacterial Agents
Anticancer Evaluation
Biological Significance
Parent Material for Chemical Compounds
Vitamin B1 (Thiamine)
Mechanism of Action
Target of Action
The primary target of N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the bacterium.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by binding to its active site . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate and, consequently, coenzyme A. This disruption in the metabolic processes of the bacterium leads to its inability to grow and survive .
Biochemical Pathways
The compound affects the pantothenate and coenzyme A biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound prevents the conversion of pantoate and beta-alanine into pantothenate, a critical step in the biosynthesis of coenzyme A. The downstream effect of this inhibition is a disruption in the various metabolic processes that rely on coenzyme A, including the citric acid cycle and fatty acid metabolism .
Pharmacokinetics
The compound was designed using in silico admet prediction , suggesting that its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were considered during its design to ensure optimal bioavailability.
Result of Action
The compound has shown significant in vitro antitubercular activity. Specifically, it displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound is capable of inhibiting the growth of the bacterium at these concentrations. Furthermore, no acute cellular toxicity was observed at concentrations greater than 128 μM towards the MRC-5 lung fibroblast cell line , indicating a good safety profile.
properties
IUPAC Name |
N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS/c1-12-17(18(24)21-15-9-7-14(20)8-10-15)25-19-22-16(11-23(12)19)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLNXCWQSZJJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

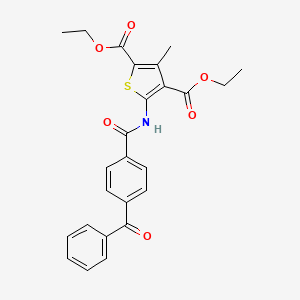
![2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide](/img/structure/B2455228.png)

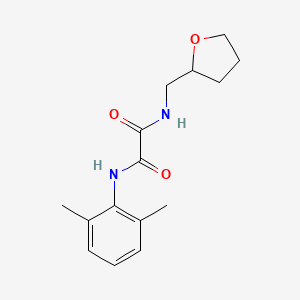

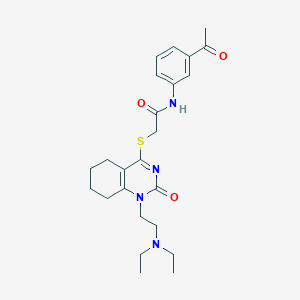
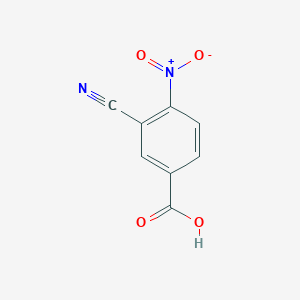
![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2455237.png)
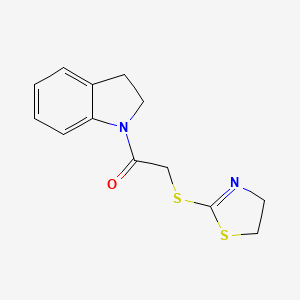
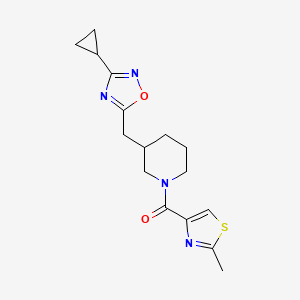
![4-[3-(Triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2455241.png)

![(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione](/img/structure/B2455243.png)
